molecular formula C5H12FN B7968195 3-Fluoro-3-methylbutan-1-amine

3-Fluoro-3-methylbutan-1-amine

Cat. No.: B7968195
M. Wt: 105.15 g/mol
InChI Key: PUAGMMGBTMAYQO-UHFFFAOYSA-N
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Description

3-Fluoro-3-methylbutan-1-amine (CAS: 1454690-46-0) is a fluorinated primary amine with the molecular formula C5H12FN and a molecular weight of 105.16 g/mol . It is synthesized via a two-step process:

Fluorination: Treatment of 4-(dibenzylamino)-2-methylbutan-2-ol with diethylaminosulfur trifluoride (DAST) yields N,N-dibenzyl-3-fluoro-3-methylbutan-1-amine (40% yield) .

Deprotection: Catalytic hydrogenation of the dibenzyl-protated intermediate in the presence of acetic acid produces the free amine, isolated as its acetate salt (MS m/z: 106.1 [M-AcOH+1]) .

The compound is classified under UN# 2924 (Class 3/8) with hazards including flammability (H225), skin corrosion (H314), and acute toxicity (H302) . Its hydrochloride salt (CAS: 1454690-47-1) is commercially available for industrial applications, such as pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-fluoro-3-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FN/c1-5(2,6)3-4-7/h3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAGMMGBTMAYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-methylbutan-1-amine typically involves the nucleophilic substitution reaction of 3-fluoro-3-methylbutyl halides with ammonia or primary amines. One common method is the reaction of 3-fluoro-3-methylbutyl chloride with ammonia in the presence of a solvent like ethanol under reflux conditions. The reaction proceeds as follows:

3-Fluoro-3-methylbutyl chloride+AmmoniaThis compound+Hydrochloric acid\text{3-Fluoro-3-methylbutyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrochloric acid} 3-Fluoro-3-methylbutyl chloride+Ammonia→this compound+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or nitrile compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed

    Oxidation: Formation of nitroso, nitro, or nitrile derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

3-Fluoro-3-methylbutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-fluoro-3-methylbutan-1-amine include substituted butan-amines, aryl-amines, and cyclopropane/cyclobutane derivatives. Key comparisons are summarized below:

Key Observations:

Structural Variations: Fluorine Substitution: Unlike aryl-fluorinated analogs (e.g., 1-(3-fluorophenyl)-3-methylbutan-1-amine), this compound features aliphatic fluorination, which enhances metabolic stability and lipophilicity in drug design . Cyclic vs.

Synthesis Efficiency :

  • The 40% yield of this compound via DAST-mediated fluorination is moderate compared to palladium-catalyzed methods for aryl-amines (e.g., Heck coupling in ), which may offer higher yields but require specialized catalysts .

Applications: While this compound is utilized in urea derivatives for pharmaceutical synthesis (e.g., Example 77 in ), aryl-substituted amines like (E)-4-(3-aminophenyl)-3-buten-1-amine are intermediates in olefinic amine production .

Safety Profiles: this compound’s hazards (flammability, corrosion) are more severe than those of non-fluorinated analogs (e.g., 1-(2-methoxyphenyl)-3-methylbutan-1-amine), likely due to its lower molecular weight and reactive fluorine .

Biological Activity

3-Fluoro-3-methylbutan-1-amine is a fluorinated organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

This compound features a unique structure characterized by a fluorine atom at the C3 position of the butyl chain. This substitution significantly alters its chemical reactivity and biological activity compared to non-fluorinated analogs. The presence of fluorine can enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. The fluorine atom enhances binding affinity and selectivity, which can lead to distinct biological effects:

  • Enzyme Inhibition : Similar to other fluorinated compounds, this compound may inhibit specific enzymes, thereby affecting metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator of certain receptors, influencing physiological responses.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimetabolic Properties : The introduction of fluorine can shift the target enzyme for inhibition, as seen in studies with related compounds like 3-deazauridine. This shift can lead to depletion of nucleotide pools in cells, impacting cellular metabolism and proliferation .
  • Pharmacological Applications : Investigated for potential therapeutic effects, this compound serves as a model for studying the effects of fluorination on drug efficacy and safety .

Case Studies

A selection of studies highlights the biological activity of this compound:

StudyFindings
Antimetabolic Activity Fluorination shifts target enzyme inhibition from CTP synthetase to orotidylate decarboxylase, leading to reduced UTP and CTP levels .
Pharmacological Research As a bioactive compound, it has been explored for its role in drug discovery, particularly in enhancing metabolic stability .
Chemical Synthesis Applications Used as a building block in organic synthesis to develop more complex fluorinated pharmaceuticals .

Comparison with Similar Compounds

The uniqueness of this compound can be observed when compared to structurally similar compounds. Its distinct fluorine positioning influences its reactivity and biological interactions:

CompoundStructural CharacteristicsBiological Activity
3-Fluoro-3-methylbutan-2-amineDifferent position of the amine groupVaries based on substitution
3-Fluoro-2-methylbutan-1-amineVariation in carbon chain structurePotentially different metabolic pathways
3-Fluoro-3-ethylbutan-1-amineEthyl instead of methyl group at C2Altered pharmacokinetics

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